molecular formula C31H39N3O6 B12743145 Hydrazinecarboxylic acid, 2-(2-hydroxy-4-phenyl-3-(((phenylmethoxy)carbonyl)amino)butyl)-2-((4-methoxyphenyl)methyl)-,1,1-dimethylethyl ester, (S-(R*,R*)) CAS No. 150767-07-0

Hydrazinecarboxylic acid, 2-(2-hydroxy-4-phenyl-3-(((phenylmethoxy)carbonyl)amino)butyl)-2-((4-methoxyphenyl)methyl)-,1,1-dimethylethyl ester, (S-(R*,R*))

Cat. No.: B12743145
CAS No.: 150767-07-0
M. Wt: 549.7 g/mol
InChI Key: LOIABMTYLFCASN-NSOVKSMOSA-N
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Description

Hydrazinecarboxylic acid, 2-(2-hydroxy-4-phenyl-3-(((phenylmethoxy)carbonyl)amino)butyl)-2-((4-methoxyphenyl)methyl)-,1,1-dimethylethyl ester, (S-(R*,R*)) is a complex organic compound. It features a hydrazinecarboxylic acid core with various functional groups attached, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, it may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and enzyme inhibitory properties.

Medicine

In medicine, it may be explored for its potential therapeutic applications. Similar compounds have been studied for their ability to interact with biological targets and pathways.

Industry

In industry, it may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinecarboxylic acid derivatives with different substituents. Examples include:

  • Hydrazinecarboxylic acid, 2-(2-hydroxy-4-phenylbutyl)-,1,1-dimethylethyl ester
  • Hydrazinecarboxylic acid, 2-(2-hydroxy-4-phenyl-3-aminobutyl)-,1,1-dimethylethyl ester

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and development.

Properties

CAS No.

150767-07-0

Molecular Formula

C31H39N3O6

Molecular Weight

549.7 g/mol

IUPAC Name

benzyl N-[(2S,3S)-3-hydroxy-4-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C31H39N3O6/c1-31(2,3)40-30(37)33-34(20-24-15-17-26(38-4)18-16-24)21-28(35)27(19-23-11-7-5-8-12-23)32-29(36)39-22-25-13-9-6-10-14-25/h5-18,27-28,35H,19-22H2,1-4H3,(H,32,36)(H,33,37)/t27-,28-/m0/s1

InChI Key

LOIABMTYLFCASN-NSOVKSMOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OC)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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